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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methitural, also known by trade names such as Neraval and Thiogenal, is a barbiturate
derivative developed in the 1950s.[1] Chemically, it is a thiobarbiturate, distinguished by the
presence of a sulfur atom at the C2 position of the pyrimidine ring. It was briefly marketed in
Europe as an ultra-short-acting intravenous anesthetic.[1] Its clinical use was, however, short-
lived due to a lack of significant advantages over the contemporaneously used thiopental and
higher associated costs, leading to its eventual withdrawal from the market.[2]

This guide provides a detailed overview of the chemical structure of Methitural, including its
physicochemical properties, synthesis, and spectroscopic characteristics. It is intended for a
technical audience in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Methitural is a 5,5-disubstituted 2-thiobarbituric acid. The official IUPAC name is 5-[2-
(methylsulfanyl)ethyl]-5-(2-pentanyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.[1] The
structure features a chiral center at the second carbon of the pentanyl substituent.

Caption: Chemical structure of Methitural with its thiobarbiturate core.

Table 1: Chemical Identifiers for Methitural

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1227589?utm_src=pdf-interest
https://www.benchchem.com/product/b1227589?utm_src=pdf-body
https://en.wikipedia.org/wiki/Methitural
https://en.wikipedia.org/wiki/Methitural
https://www.chemsrc.com/en/cas/467-43-6_458219.html
https://www.benchchem.com/product/b1227589?utm_src=pdf-body
https://www.benchchem.com/product/b1227589?utm_src=pdf-body
https://en.wikipedia.org/wiki/Methitural
https://www.benchchem.com/product/b1227589?utm_src=pdf-body
https://www.benchchem.com/product/b1227589?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1227589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Identifier Value
5-[2-(methylsulfanyl)ethyl]-5-(2-pentanyl)-2-
IUPAC Name [2-( y ylethyl]-5-(2-p yl)
thioxodihydro-4,6(1H,5H)-pyrimidinedione[1]
CAS Number 467-43-6[1]

Molecular Formula

C12H20N202S2[1]

Molecular Weight 288.43 g/mol [3]
SMILES CCCC(C)C1(CCSC)C(=O)NC(=S)NC1=0[4]
InChl Key KEMCRVSPPRNENL-UHFFFAOYSA-N[1]

ble 2: Physicochemical ies of Methitural

Property

Value Reference(s)

Physical State

Yellow, very hygroscopic

[3]

crystals

Odor Slight odor of mercaptans [3]
Melting Point 79-81 °C [5]
88-93 °C (361-366 K) 6171

Solubility Freely soluble in water [3]
pH ~9.5 (10% aqueous solution) [3]
pKa Data not available

LogP Data not available

Note: The discrepancy in melting points may be attributable to the existence of different

polymorphic forms, a phenomenon observed in related barbiturate compounds.[6][7]

Synthesis of Methitural

The synthesis of Methitural was described by Zima and Von Werder in U.S. patent 2,802,827.

[1] The process involves a three-step sequence starting from a substituted cyanoacetate.
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Caption: Synthetic workflow for the preparation of Methitural.

Experimental Protocol Summary

A detailed experimental protocol from the original patent is not readily accessible. However, the
synthesis can be summarized as follows, based on established chemical principles for

barbiturate synthesis:[1][2]
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o Alkylation: A carbanion is generated from a suitable cyanoacetate derivative (e.g., ethyl 2-
cyano-3-methylhexanoate) using a strong base. This carbanion is then alkylated with 2-
chloroethylmethyl sulfide to introduce the methylsulfanylethyl side chain, yielding the a,a-
disubstituted cyanoester intermediate.

o Condensation: The resulting cyanoester is condensed with thiourea in the presence of a
base, such as sodium ethoxide. This reaction forms the thiobarbiturate ring, resulting in an
imine intermediate.

e Hydrolysis: The imine intermediate is subsequently hydrolyzed under acidic conditions to
yield the final product, Methitural. The product can then be purified by recrystallization.

Mechanism of Action

As a member of the barbiturate class, Methitural exerts its central nervous system depressant
effects by acting as a positive allosteric modulator of the GABA-A (y-aminobutyric acid type A)
receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central
nervous system and functions as a ligand-gated chloride ion channel.
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Caption: Signaling pathway of Methitural at the GABA-A receptor.

The binding of GABA to its receptor opens the chloride channel, leading to an influx of chloride
ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and
thus inhibiting neurotransmission. Methitural binds to a distinct allosteric site on the GABA-A
receptor complex. This binding potentiates the effect of GABA by increasing the duration of
chloride channel opening, which enhances the inhibitory signal. At higher concentrations,
barbiturates can also directly activate the GABA-A receptor, contributing to their anesthetic
effects.
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Spectroscopic Analysis

Experimental spectroscopic data for Methitural is scarce in the published literature. This
section provides an overview of the expected spectroscopic characteristics based on its
chemical structure and the known behavior of related thiobarbiturate compounds.

Mass Spectrometry

Mass spectrometry of barbiturates often results in extensive fragmentation, particularly through
a-cleavage of the side chains at the C5 position.[5][6] For Methitural, the molecular ion (M™)
would have an m/z of 288. In negative ion mode electrospray ionization (ESI-), the [M-H]~ ion
at m/z 287 would be expected, which is consistent with available data.[4]

Expected Fragmentation Pathways:

o Loss of the pentanyl side chain: Cleavage at the bond between the C5 of the ring and the
pentanyl group would be a likely fragmentation pathway.

o Loss of the methylsulfanylethyl side chain: Similar cleavage of the other C5 substituent
would also be expected.

e Ring fragmentation: The barbiturate ring itself can undergo various cleavage patterns,
although these are often less prominent than the initial loss of the large alkyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR spectra for Methitural are readily available. The following table provides
a theoretical prediction of the *H and 13C chemical shift ranges for the key structural motifs.

Table 3: Predicted *H and **C NMR Chemical Shifts for
Methitural
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. Predicted *H Chemical Predicted **C Chemical

Structural Moiety . .

Shift (ppm) Shift (ppm)
N-H (Amide/Thioamide) 10.0 - 12.0 (broad)
C=S (Thioamide) - 170 - 185
C=0 (Amide) - 160 - 175
C5 (Quaternary) - 50 - 65
-CH- (Pentanyl) 15-25 35-50
-CH:z- (Pentanyl &

0.8-2.8 20 - 40
Ethylsulfanyl)
S-CHa- 25-3.0 25-35
S-CHs 20-25 10-20
-CHs (Pentanyl) 0.8-1.2 10-20

Note: These are estimated values based on typical chemical shifts for similar functional groups.
Actual spectra would require experimental determination.

Experimental Protocol for Spectroscopic Analysis
(General)

Should a sample of Methitural be available for analysis, the following general protocols would
be applicable.

¢ NMR Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of Methitural in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-des, CDClIs, or Methanol-da).

o Data Acquisition: Acquire *H, 13C, and 2D spectra (e.g., COSY, HSQC, HMBC) on a high-
field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for
small molecules would be employed.

e Mass Spectrometry (LC-MS/MS):

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1227589?utm_src=pdf-body
https://www.benchchem.com/product/b1227589?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1227589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: Prepare a dilute solution of Methitural (e.g., 1-10 pg/mL) in a solvent
compatible with reverse-phase liquid chromatography (e.g., methanol or acetonitrile).

o Chromatography: Inject the sample onto a C18 column using a gradient elution with
mobile phases such as water and acetonitrile, both typically containing a small amount of
an additive like formic acid or ammonium acetate to improve ionization.

o Mass Analysis: Analyze the eluent using an electrospray ionization (ESI) source in both
positive and negative ion modes. Acquire full scan MS and data-dependent MS/MS
spectra to observe the parent ion and its fragmentation patterns.

Conclusion

Methitural is a thiobarbiturate with a well-defined chemical structure, though its clinical and
research prominence was limited. This guide has synthesized the available information on its
chemical properties, synthesis, and mechanism of action. While a comprehensive set of
experimental data, particularly spectroscopic, is not available in modern literature, this
document provides a foundational understanding of its chemical nature for scientific and
research purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
of Methitural]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1227589#chemical-structure-of-methitural]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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